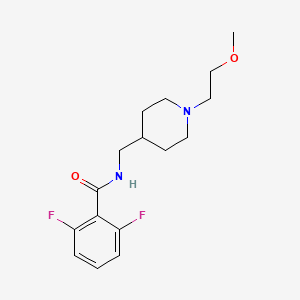

2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

描述

属性

IUPAC Name |

2,6-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2/c1-22-10-9-20-7-5-12(6-8-20)11-19-16(21)15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUAVESOCPMRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

Introduction of the Benzamide Moiety: The intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

科学研究应用

Medicinal Chemistry

This compound is being studied for its potential as a pharmacological agent due to its structural features that may enhance its interaction with biological targets. The presence of fluorine atoms can improve metabolic stability and bioavailability.

Case Studies :

- Research indicates that compounds with similar structures exhibit activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Material Science

The unique properties of 2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide make it suitable for developing new materials. Its thermal stability and resistance to degradation are particularly valuable in creating advanced polymers and coatings.

Example Applications :

- Development of high-performance coatings that require durability and resistance to environmental degradation.

Biological Studies

Investigations into the compound's interactions with biological molecules have shown promise in understanding its pharmacodynamics and pharmacokinetics. The compound's ability to participate in Suzuki-Miyaura coupling reactions opens avenues for further research in drug development.

Pharmacokinetics

Research indicates that boronic acids and their esters, including this compound, are marginally stable in water but can undergo hydrolysis influenced by pH levels, which may affect their biological activity.

作用机制

The mechanism of action of 2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, while the piperidine ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceuticals

Goxalapladib (CAS-412950-27-7)

- Structure : Shares the 1-(2-methoxyethyl)piperidin-4-yl group but incorporates a naphthyridine-acetamide core and trifluoromethylbiphenyl substituents.

- Application : Used in atherosclerosis treatment, targeting lipoprotein-associated phospholipase A2 (Lp-PLA2).

- Key Differences : The naphthyridine ring and additional fluorinated groups enhance target specificity but reduce synthetic accessibility compared to the simpler benzamide scaffold of the target compound. Fluorine substitutions in both compounds improve metabolic resistance, though Goxalapladib’s trifluoromethyl group increases lipophilicity .

Crystallographically Characterized Analogues

4-Chloro-N-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate

- Structure : Features a chloro-substituted benzamide and a 4-chlorobenzoyl-piperidine group.

- Conformation : Piperidine adopts a chair conformation; crystal packing is stabilized by O–H···O, N–H···O, and C–H···O hydrogen bonds.

- The methoxyethyl group in the target compound may enhance water solubility compared to the benzoyl group in this analogue .

Agrochemical Benzamide Derivatives

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structure : Ethoxymethoxy-substituted benzamide with dichlorophenyl groups.

- Application : Herbicide acting as a cellulose biosynthesis inhibitor.

- Comparison : The target compound’s difluoro substitution may reduce soil persistence compared to chlorinated analogues, aligning with trends in eco-friendly agrochemical design. Fluorine’s electron-withdrawing effects could also modulate receptor binding kinetics .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity in the target compound likely improve binding to aromatic amino acid residues (e.g., tyrosine) in biological targets compared to bulkier chlorine substituents .

- Piperidine Conformation : The chair conformation of the piperidine ring (observed in analogues) suggests similar structural rigidity, which is critical for maintaining pharmacophore geometry .

- Solubility : The 2-methoxyethyl group may enhance aqueous solubility relative to benzoyl or chlorophenyl substituents, aiding bioavailability in drug candidates .

- Crystallography : Tools like SHELX and WinGX are instrumental in resolving such structures, highlighting the role of hydrogen bonding and steric effects in crystal packing .

生物活性

2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound notable for its unique structural features, including the presence of fluorine atoms and a piperidine ring substituted with a 2-methoxyethyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 298.33 g/mol. The structure is characterized by:

- Fluorine Substitution : At the 2 and 6 positions of the benzamide ring.

- Piperidine Moiety : A piperidine ring attached to a methoxyethyl group, enhancing its lipophilicity and potential biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of the Piperidine Intermediate : Reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

- Introduction of Benzamide Moiety : Reacting the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown effectiveness against multidrug-resistant bacteria, indicating potential for this compound as an antibacterial agent targeting novel pathways .

- CNS Activity : Given its structural similarity to known CNS-active compounds, it may exhibit effects on dopamine receptors or other neurotransmitter systems, warranting further investigation into its neuropharmacological properties .

- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the methoxy group can significantly affect lipophilicity and bioavailability, crucial factors for pharmacological efficacy .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2,6-Difluoro-N-(piperidin-4-ylmethyl)benzamide | Structure | Antibacterial | Similar structure without methoxy group |

| 2,6-Difluoro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide | Structure | CNS activity | Hydroxy group may alter binding affinity |

常见问题

Basic: What are the optimal synthetic routes for preparing 2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between a halogenated benzamide derivative and a functionalized piperidine precursor. For example:

- Step 1: React 2,6-difluorobenzoyl chloride with a piperidin-4-ylmethylamine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the benzamide backbone .

- Step 2: Introduce the 2-methoxyethyl group to the piperidine nitrogen via alkylation using 2-methoxyethyl chloride, ensuring anhydrous conditions and reflux (4–5 hours) .

- Optimization Tips: Monitor reaction progression via TLC, and purify intermediates via recrystallization or column chromatography. Adjust solvent polarity (e.g., acetonitrile vs. DMF) to improve yield .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., difluoro groups at C2/C6 of benzamide, methoxyethyl group on piperidine) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., expected [M+H⁺] peak) and rule out byproducts .

- IR Spectroscopy: Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, C-F stretches ~1200 cm⁻¹) .

Advanced: How can computational modeling (e.g., molecular docking) guide the study of this compound’s biological interactions?

Methodological Answer:

- Target Identification: Use docking software (AutoDock Vina, Schrödinger) to predict binding affinities for enzymes or receptors (e.g., kinases, GPCRs) based on the compound’s piperidine and benzamide motifs .

- Parameterization: Optimize force fields for fluorine atoms and methoxyethyl groups to improve docking accuracy .

- Validation: Cross-reference docking results with experimental assays (e.g., IC₅₀ measurements) to refine models .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Purity Verification: Re-analyze compound batches via HPLC to rule out impurities (>95% purity required) .

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity and skin irritation risks .

- Ventilation: Use fume hoods to avoid aerosol formation during weighing or synthesis .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous material handlers .

Advanced: What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified fluorine positions, methoxyethyl chain lengths, or piperidine substitutions .

- Biological Screening: Test analogs against target panels (e.g., cancer cell lines, bacterial strains) to correlate structural changes with activity .

- Computational SAR: Combine docking results with Hammett σ values to predict electron-withdrawing/donating effects of substituents .

Basic: How should the compound be stored to ensure long-term stability?

Methodological Answer:

- Conditions: Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .

- Monitoring: Perform periodic NMR checks to detect degradation (e.g., free benzamide acid formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。